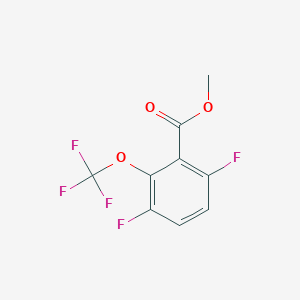
Methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate is a chemical compound with the molecular formula C9H5F5O3 . It is used for the preparation of difluoro and trifluoro compounds as anticancer agents .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 5 hydrogen atoms, 5 fluorine atoms, and 3 oxygen atoms. The molecular weight is 256.128.Physical And Chemical Properties Analysis
This compound is a clear colorless liquid . More specific physical and chemical properties such as melting point, boiling point, and density are not detailed in the available resources.Scientific Research Applications
Synthesis and Chemical Reactions
Benzylation of Alcohols
Methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate is used in the synthesis of benzyl ethers. A study demonstrated the conversion of alcohols into benzyl ethers using a stable, neutral organic salt that involves this compound, yielding good to excellent outcomes (Poon & Dudley, 2006).
Trifluoromethylation of Aromatic Compounds
Another application involves the trifluoromethylation of various aromatic and heteroaromatic compounds. This process, catalyzed by methyltrioxorhenium, uses hypervalent iodine reagents and shows the involvement of radical species (Mejía & Togni, 2012).
Synthesis of Trifluoromethoxylated Compounds
The compound is crucial in the synthesis of trifluoromethoxylated aromatic compounds, often challenging in organic synthesis. A protocol for its synthesis demonstrates its utility in creating molecules with pharmacological and biological properties (Feng & Ngai, 2016).
Material Sciences and Liquid Crystals
Study of Liquid Crystals
The compound is used in synthesizing difluoro substituted benzoate derivatives, displaying unique mesomorphic properties. These compounds are valuable in understanding the behavior of liquid crystals and their potential applications (Cruz et al., 2001).
Supramolecular Dendrimers
In the field of supramolecular chemistry, this compound plays a role in the design of spherical supramolecular dendrimers. These dendrimers exhibit unique thermotropic cubic liquid-crystalline phases and are used to study the shape and properties of such phases through X-ray analysis (Balagurusamy et al., 1997).
Organic Chemistry and Reactions
Furan Diels-Alder Reaction
This compound is involved in an unusual furan Diels-Alder reaction. The reaction's characteristics, like the stereochemical outcomes and rate acceleration, provide insights into the role of fluorinated compounds in organic synthesis (Griffith et al., 2006).
Hydrolysis and Saponification Studies
The hydrolysis and saponification of methyl benzoates, including this compound, have been studied at high temperatures. These studies contribute to green chemistry by providing insights into the nucleophilicity of alkaline solutions at high temperatures (Alemán et al., 1999).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O3/c1-16-8(15)6-4(10)2-3-5(11)7(6)17-9(12,13)14/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSLWERLEQFOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1OC(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(dimethylamino)phenyl]-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2830884.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-phenyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2830885.png)
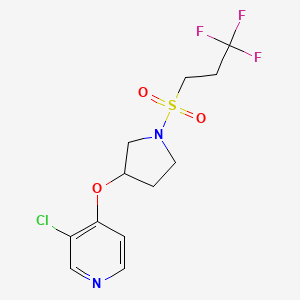

![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2830888.png)
![4-bromo-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2830889.png)
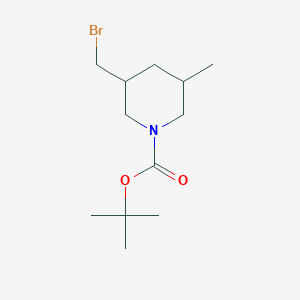
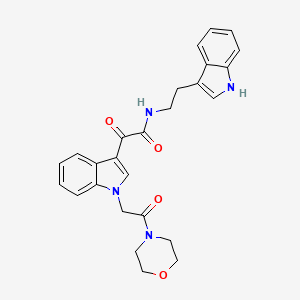


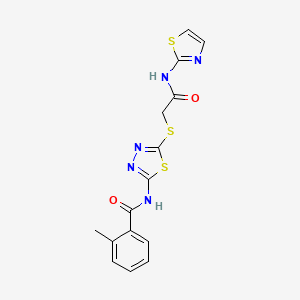

![N-butyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2830903.png)
![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride](/img/no-structure.png)
